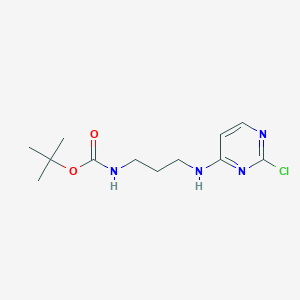

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate

Description

Historical Context and Development

The synthesis and application of carbamate derivatives have been central to advancements in organic chemistry since the mid-20th century. Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate, with the CAS registry number 1224600-46-7, represents a modern iteration of carbamate chemistry. Its development aligns with the growing demand for stable intermediates in pharmaceutical and agrochemical research. The compound’s registration in the 2010s reflects its emergence as a specialized reagent for nucleophilic substitution and cross-coupling reactions. The tert-butyl carbamate (Boc) group, introduced by organic chemists in the 1960s, provides a protective strategy for amines, enabling selective functionalization in multi-step syntheses. This compound’s design integrates the Boc group with a chloropyrimidine moiety, a structure frequently leveraged in kinase inhibitor and antiviral agent development.

Significance in Organic Chemistry Research

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate serves as a critical building block in medicinal chemistry. Its chloropyrimidine core is a versatile pharmacophore, enabling interactions with biological targets through hydrogen bonding and π-stacking. The Boc-protected amine enhances solubility and stability during synthetic workflows, mitigating undesired side reactions. Researchers utilize this compound to construct complex molecules, such as protease inhibitors and receptor antagonists, where precise control over substituent introduction is paramount. Additionally, its role in metal-catalyzed reactions, such as Suzuki-Miyaura couplings, underscores its utility in fragment-based drug discovery.

Structural Classification Among Carbamate Derivatives

This compound belongs to the N-alkyl carbamate class, characterized by the R~2~NC(O)OR’ backbone. The tert-butyl group (R’ = C(CH~3~)~3~) confers steric bulk, shielding the carbamate linkage from nucleophilic attack. The propylamine spacer links the Boc group to the 2-chloropyrimidin-4-yl moiety, a heteroaromatic system with two nitrogen atoms at positions 1 and 3. This structural arrangement facilitates both electron-deficient reactivity at the chlorine-bearing carbon and hydrogen-bonding capabilities via the amino group. Compared to simpler carbamates, such as ethyl carbamate, this derivative exhibits enhanced thermal stability and resistance to hydrolysis, making it suitable for high-temperature reactions.

Molecular Identification Parameters

The compound’s molecular identity is defined by the following parameters:

Table 1: Molecular Identification Data

Table 2: Spectroscopic Characterization

The compound’s purity (≥95%) and synthetic reproducibility are confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its crystalline solid state at room temperature ensures handling stability under inert conditions.

Properties

IUPAC Name |

tert-butyl N-[3-[(2-chloropyrimidin-4-yl)amino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-9-5-8-15-10(13)17-9/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGWFNAEGDYVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a tert-butyl group, a carbamate functional group, and a chloropyrimidine moiety, is investigated for its role as an enzyme inhibitor and its therapeutic implications in various diseases, including cancer and inflammatory disorders.

Chemical Structure and Properties

The molecular formula of tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate is C12H19ClN4O2, with a molecular weight of 286.76 g/mol. The compound's structure can be visualized as follows:

This structure contributes to its biological activity, particularly through interactions with biological targets.

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate functions primarily as an enzyme inhibitor . Its mechanism of action may involve the formation of covalent bonds with nucleophilic sites on proteins, thus modifying enzyme activity. This interaction is crucial for its potential therapeutic effects.

Biological Activity and Therapeutic Applications

The compound has been studied for its inhibitory effects on various enzymes , which play significant roles in cellular processes. Notably, it has shown promise in the following areas:

- Cancer Treatment : Research indicates that compounds similar to tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For example, modifications to the pyrimidine structure have led to increased potency against certain cancer cell lines .

- Inflammatory Disorders : The compound's ability to modulate inflammatory responses has been highlighted in studies focusing on its effects on cytokine production and oxidative stress markers .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Inhibition of Kinases

A study demonstrated that modifications to the chloropyrimidine moiety significantly enhanced the inhibitory activity against cyclin-dependent kinases (CDKs). The findings suggested that specific structural features contribute to selective kinase inhibition, which is critical for developing targeted cancer therapies .

Study 2: Anti-inflammatory Effects

In vitro studies showed that tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate reduced the production of pro-inflammatory cytokines in activated immune cells. This effect was attributed to its ability to interfere with signaling pathways involved in inflammation .

Comparison with Related Compounds

The biological activity of tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl (2-chloropyridin-4-yl)carbamate | Pyridine ring instead of pyrimidine | Different reactivity and biological activity |

| Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate | Additional chlorine atom | Altered chemical properties due to extra halogen |

| Tert-butyl (2-chloropyrimidin-4-yl)(methyl)carbamate | Methyl group addition | Influences steric and electronic properties |

This table highlights how variations in structure can lead to differences in reactivity and biological activity.

Scientific Research Applications

Biochemical Applications

Inhibition of Enzymatic Activity

One of the primary applications of tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate is as an inhibitor of the cyclin-dependent kinase 8 (CDK8)/cyclin C complex. This complex plays a crucial role in regulating transcription and cell cycle progression. The compound has been studied using X-ray diffraction techniques to elucidate its binding interactions with the CDK8/CycC complex, revealing that variations in its structure can influence binding kinetics and residence time.

Therapeutic Potential

The compound has shown promise in pharmacological research for its potential therapeutic effects against various diseases, including cancer and inflammatory disorders. Its mechanism of action likely involves covalent modifications to nucleophilic sites on target proteins, thereby altering their activity.

Organic Synthesis Applications

Chemoselective Reactions

In organic chemistry, tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate serves as a chemoselective N-tert-butoxycarbonylation reagent for both aromatic and aliphatic amines. This reaction is carried out under mild conditions, yielding high purity products quickly within one hour. The ability to recycle the Boc carrier enhances its industrial application prospects.

Synthesis of Functionalized Compounds

The compound has been utilized in palladium-catalyzed synthesis processes to produce N-Boc-protected anilines and tetrasubstituted pyrroles. These functionalized compounds are essential in developing new pharmaceuticals and agrochemicals due to their diverse biological activities.

Polymer Chemistry Applications

Cationic Polymers and Antimicrobial Agents

In polymer chemistry, tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate is employed for post-polymerization quaternization processes. This application leads to the synthesis of functional cationic polymers that exhibit antimicrobial properties. Such polymers are beneficial in medical applications, including drug delivery systems and wound healing materials.

Comparison with Similar Compounds

Key Observations :

- Chloropyrimidine vs. Quinazoline : The target compound’s 2-chloropyrimidine group (electron-withdrawing) contrasts with the 6,7-dimethoxyquinazoline in , which has electron-donating methoxy groups. This difference affects reactivity; chloropyrimidines are more electrophilic, enabling nucleophilic substitutions, whereas methoxyquinazolines may participate in π-π stacking interactions .

Key Observations :

- The quinazoline derivative’s 48% yield over two steps suggests moderate efficiency, though the target compound’s synthetic route (if similar) may require optimization for scalability.

- Acetylation reactions (e.g., ) often proceed efficiently under mild conditions, but the absence of yield data limits direct comparisons.

Physicochemical and Pharmacological Properties

- Solubility : The chloropyrimidine group in the target compound enhances hydrophobicity compared to fluoropiperidine derivatives (e.g., ), which may exhibit better aqueous solubility due to fluorine’s polarity.

- Bioactivity : Quinazoline derivatives (e.g., ) are often designed as kinase inhibitors, while the target compound’s chloropyrimidine core is common in covalent inhibitors targeting nucleophilic residues (e.g., cysteine) .

- Molecular Weight : The target compound (286.76 g/mol) falls within the “ideal” range for drug-like molecules (200–500 g/mol), whereas bulkier analogs (e.g., ) may face challenges in bioavailability .

Preparation Methods

Nucleophilic Substitution on 2-Chloropyrimidine

- Starting Materials : 2-chloropyrimidine and tert-butyl 3-aminopropylcarbamate.

- Reaction Conditions : The reaction is generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate nucleophilic substitution.

- Base Usage : Triethylamine or other mild bases are added to neutralize the hydrochloric acid formed during substitution.

- Temperature : The reaction is typically conducted at moderate temperatures (20–60 °C) to optimize yield and minimize side reactions.

- Time : Reaction times vary from several hours up to overnight to ensure complete conversion.

This method is supported by analogous procedures described in patent WO2019158550A1, where triethylamine was slowly added to maintain reaction temperature and promote substitution, with stirring for extended periods (up to 7 hours) at 50–60 °C to achieve high yields.

Protection of Amines Using Boc Group

- Boc Protection : The tert-butyl carbamate protecting group is introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate or triethylamine.

- Solvent : Common solvents include dichloromethane (DCM) or ethyl acetate.

- Temperature : The reaction is often initiated at 0 °C and allowed to warm to room temperature.

- Yield : Boc protection typically proceeds with high efficiency (up to 80–90% yield).

The preparation of Boc-protected amines is well established and was exemplified in the synthesis of related carbamates where hydroxylamine hydrochloride was reacted with Boc2O to produce Boc-protected hydroxylamine intermediates.

Intramolecular Decarboxylative Amination (Alternative Approach)

- Method : A base-mediated intramolecular decarboxylative amination of alkanoyloxycarbamates can be employed to synthesize alkylamines, including Boc-protected derivatives.

- Base : Cesium carbonate (Cs2CO3) was found optimal.

- Solvent : Acetonitrile (CH3CN) provided the best yields.

- Temperature : 100 °C was the optimal temperature.

- Yield : Yields up to 85% were reported for model substrates, indicating the potential for adaptation to tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate synthesis.

This method offers a mild and efficient alternative to classical nucleophilic substitution, especially for complex substrates.

Experimental Data and Reaction Optimization

Mechanistic Insights

- The nucleophilic amine attacks the electrophilic 2-chloropyrimidine carbon, displacing chloride.

- Boc protection stabilizes the amine, preventing side reactions during substitution.

- In decarboxylative amination, the base promotes removal of CO2 from alkanoyloxycarbamates, generating reactive amine intermediates that cyclize or substitute accordingly.

Summary and Recommendations

- The most reliable preparation method for tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate involves nucleophilic substitution of 2-chloropyrimidine with Boc-protected 3-aminopropyl derivatives under mild base and controlled temperature conditions.

- Alternative methods such as base-mediated intramolecular decarboxylative amination offer promising yields and mild conditions, suitable for scale-up.

- Boc protection steps are critical for selectivity and are well-documented with high yields.

- Reaction parameters such as solvent choice, base, temperature, and time significantly influence yield and purity.

This detailed synthesis overview, supported by authoritative patents and peer-reviewed literature, provides a robust foundation for the preparation of tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate in research and industrial settings.

Q & A

Advanced Research Question

- Enzyme Inhibition : The carbamate group facilitates covalent binding to active-site residues (e.g., serine hydrolases), making it a candidate for protease inhibitors .

- Receptor Probes : Derivatives have been used as fluorescent ligands (e.g., UR-DEBa242) for histamine H3/H4 receptor studies, leveraging pyrimidine’s π-stacking interactions .

- Kinase Targeting : Structural analogs inhibit kinases (e.g., EGFR) via competitive ATP-binding site interactions, though SAR studies are needed to optimize selectivity .

How do structural modifications impact its biological activity?

Advanced Research Question

- Chlorine Position : Moving chlorine from pyrimidine-2 to pyrimidine-4 alters steric and electronic profiles, affecting binding to targets like kinases .

- Propyl Chain Length : Shortening the chain reduces flexibility, potentially improving affinity but limiting solubility .

- tert-Butyl Group : Removal decreases stability but enhances metabolic clearance, a trade-off for in vivo studies .

How can data contradictions in spectroscopic analysis be resolved?

Advanced Research Question

Discrepancies in NMR or MS data often arise from:

- Solvent Effects : CDCl3 vs. DMSO-d6 shifts proton signals (e.g., amine protons at δ 4.97 in CDCl3 may broaden in DMSO) .

- Impurities : HRMS adducts (e.g., Na+ or K+) require high-resolution calibration.

- Tautomerism : Pyrimidine ring tautomers (e.g., keto-enol) complicate 13C NMR assignments; 2D techniques (HSQC, HMBC) clarify connectivity .

What strategies mitigate decomposition during storage?

Advanced Research Question

- Temperature : Store at –20°C in amber vials to prevent light-induced degradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate group .

- Stability Studies : Accelerated aging under varied pH/temperature conditions (e.g., 40°C/75% RH) identifies degradation pathways .

How is this compound utilized in multi-step syntheses?

Advanced Research Question

- Protecting Group : The tert-butyl carbamate protects amines during subsequent reactions (e.g., Suzuki couplings), with deprotection via TFA .

- Boronated Derivatives : Conversion to boronic esters (e.g., via Miyaura borylation) enables cross-coupling for complex heterocycles .

What computational tools aid in its molecular modeling?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.